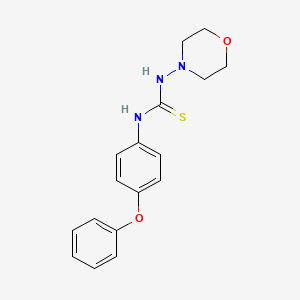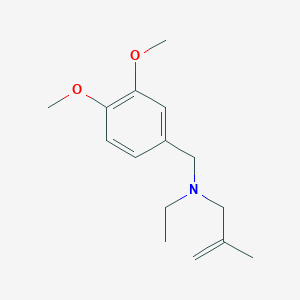![molecular formula C30H26N2O2 B5698299 1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone CAS No. 7639-96-5](/img/structure/B5698299.png)
1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone
Vue d'ensemble
Description
1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone, commonly known as DAAQ, is a redox-active molecule that has been widely used in scientific research. It is a synthetic compound that belongs to the class of quinones, which are known for their biological and electrochemical properties. DAAQ has been extensively studied for its potential applications in various fields, including materials science, electrochemistry, and biomedicine.
Mécanisme D'action
The mechanism of action of DAAQ is based on its redox-active properties. DAAQ can undergo reversible oxidation and reduction reactions, which make it a useful molecule for electron transfer processes. In biological systems, DAAQ can interact with cellular components, such as proteins and DNA, through redox reactions. This interaction can lead to changes in cellular signaling pathways, gene expression, and cell viability.
Biochemical and Physiological Effects
DAAQ has been shown to have various biochemical and physiological effects in different biological systems. In cancer cells, DAAQ has been shown to induce cell death by disrupting cellular redox balance and inhibiting cellular metabolism. In neuronal cells, DAAQ has been shown to protect against oxidative stress and neurodegeneration by activating cellular antioxidant pathways. In cardiovascular cells, DAAQ has been shown to regulate vascular tone and blood pressure by modulating the activity of ion channels and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
DAAQ has several advantages and limitations for lab experiments. One of the main advantages is its redox-active properties, which make it a useful molecule for studying electron transfer processes. Another advantage is its synthetic accessibility, which allows for the preparation of large quantities of pure DAAQ. However, one of the limitations of DAAQ is its potential toxicity, which can limit its use in certain biological systems. Another limitation is its sensitivity to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the research on DAAQ. One potential direction is the development of new synthetic methods for DAAQ and its derivatives, which can improve its properties and applications. Another direction is the exploration of DAAQ's potential applications in biomedicine, such as cancer therapy and imaging. Additionally, the elucidation of DAAQ's mechanism of action and its interactions with cellular components can provide insights into its biological effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DAAQ involves the reaction of 1,4-diaminoanthraquinone with 2,6-dimethylphenyl isocyanate in the presence of a base catalyst. The resulting product is then oxidized to form DAAQ. The synthesis of DAAQ is a complex process that requires careful control of reaction conditions, such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
DAAQ has been widely used in scientific research as a redox-active molecule. It has been studied for its potential applications in various fields, including materials science, electrochemistry, and biomedicine. In materials science, DAAQ has been used as a building block for the synthesis of functional materials, such as conductive polymers and metal-organic frameworks. In electrochemistry, DAAQ has been used as an electrode material for energy storage and conversion devices, such as batteries and supercapacitors. In biomedicine, DAAQ has been studied for its potential applications in cancer therapy and imaging.
Propriétés
IUPAC Name |
1,4-bis(2,6-dimethylanilino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O2/c1-17-9-7-10-18(2)27(17)31-23-15-16-24(32-28-19(3)11-8-12-20(28)4)26-25(23)29(33)21-13-5-6-14-22(21)30(26)34/h5-16,31-32H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXADXZZIZDALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227220 | |
| Record name | 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone | |
CAS RN |
7639-96-5 | |
| Record name | 1,4-Bis[(2,6-dimethylphenyl)amino]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7639-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007639965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2,6-dimethylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)




![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)


![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)
